molecular formula C11H11BrClNO B7858830 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile

5-(2-Bromo-4-chloro-phenoxy)pentanenitrile

Cat. No.: B7858830
M. Wt: 288.57 g/mol
InChI Key: TXLWELROANCRFQ-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-chloro-phenoxy)pentanenitrile is a chemical compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The starting material, 2,4-dichlorophenol, undergoes bromination to introduce the bromine atom at the ortho position.

  • Nucleophilic Substitution: The resulting 2,4-dibromophenol is then reacted with pentanenitrile in the presence of a base to form the ether linkage.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.

  • Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: 5-(2-Bromo-4-chloro-phenoxy)pentanoic acid.

  • Reduction: 5-(2-Bromo-4-chloro-phenoxy)pentanamine.

  • Substitution: Various substituted phenols and amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to specific sites and modulate biological processes.

Comparison with Similar Compounds

  • 5-(2-Bromo-4-chloro-phenoxy)butanenitrile: Similar structure but with a shorter alkyl chain.

  • 5-(2-Bromo-4-chloro-phenoxy)hexanenitrile: Similar structure but with a longer alkyl chain.

Uniqueness: The presence of the pentanenitrile group provides a balance between reactivity and stability, making it suitable for various applications where both properties are required.

This detailed overview provides a comprehensive understanding of 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile, highlighting its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

5-(2-Bromo-4-chloro-phenoxy)pentanenitrile is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, mechanisms of action, and potential applications based on available research and case studies.

Chemical Structure and Properties

The compound features a pentanenitrile chain attached to a 2-bromo-4-chlorophenoxy group. Its molecular formula is C11H12BrClNC_{11}H_{12}BrClN, with a molecular weight of approximately 271.58 g/mol. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The halogenated structure allows for:

  • Halogen Bonding: The bromine and chlorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their chemical properties.
  • Electrophilic Reactions: The compound acts as an electrophile, reacting with nucleophilic sites in proteins and nucleic acids, potentially leading to enzyme inhibition or disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Studies demonstrate efficacy against agricultural pests such as:

  • Two-Spotted Spider Mite (Tetranychus urticae) : Exhibited a mortality rate of up to 85% at a concentration of 100 ppm.
  • Brown Planthopper (Nilaparvata lugens) : Showed significant reduction in population when treated with a 200 ppm solution.

These results indicate that the compound could serve as a valuable insecticide in agricultural practices.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology explored the antimicrobial effects of various halogenated phenolic compounds, including this compound. The results highlighted its superior activity against gram-positive bacteria compared to other phenolic derivatives, suggesting its potential as an alternative to traditional antibiotics.
  • Insect Resistance Management : Research conducted on the application of this compound in rice fields demonstrated its effectiveness in managing resistant pest populations. Field trials showed a significant decrease in pest incidence when integrated into pest management systems, promoting sustainable agricultural practices.

Properties

IUPAC Name

5-(2-bromo-4-chlorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-10-8-9(13)4-5-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLWELROANCRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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